N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine
Description
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H17N3O/c1-20-13-7-8-14-15(9-13)19-16(18-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,19) |
InChI Key |
BVOWXKVLMYSRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CNCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 5-Methoxy-1H-benzimidazole (or its derivatives)
- Benzylamine or substituted benzylamines
- Formaldehyde or equivalents (for methylene bridging)
- Suitable solvents (ethanol, methanol, chloroform)
- Bases or catalysts (sodium hydroxide, acid catalysts, or transition metal catalysts in some cases)
Preparation Methods
Direct Alkylation of 5-Methoxy-1H-benzimidazole with Benzylamine
A common approach involves the reaction of 5-methoxy-1H-benzimidazole with benzylamine under controlled conditions to form the desired N-substituted product. The reaction may proceed via nucleophilic attack of the benzimidazole nitrogen on an activated benzyl intermediate or via reductive amination.
- Reaction conditions:
- Solvent: Ethanol or methanol
- Temperature: Reflux or room temperature depending on catalyst presence
- Base: Sodium hydroxide or other mild bases to deprotonate the benzimidazole nitrogen
- Time: Several hours, typically 2–6 hours
- Work-up:
- Evaporation of solvent
- Extraction with ethyl acetate or similar organic solvents
- Purification by column chromatography to isolate the pure compound
This method is reported to yield the target compound with good purity and moderate to high yield.
Reductive Amination Using Formaldehyde
An alternative method involves the formation of an imine intermediate between 5-methoxy-1H-benzimidazole and benzylamine in the presence of formaldehyde, followed by reduction to the secondary amine.
- Procedure:
- Mix 5-methoxy-1H-benzimidazole and benzylamine in a suitable solvent.
- Add formaldehyde solution to form an imine intermediate.
- Reduce the imine using a mild reducing agent such as sodium borohydride or hydrogenation catalysts.
- Advantages:
- Mild reaction conditions
- High selectivity for the methylene bridge formation
- Disadvantages:
Multi-Step Synthesis via Benzimidazole Formation
Representative Experimental Data and Conditions
| Parameter | Typical Conditions / Values |
|---|---|
| Starting material | 5-Methoxy-1H-benzimidazole (5 mmol) |
| Reagent | Benzylamine (5–7.5 mmol) |
| Base | Sodium hydroxide (10 mmol) |
| Solvent | Ethanol (25 mL) |
| Temperature | Reflux for 2 hours |
| Work-up | Evaporation, extraction with ethyl acetate |
| Purification | Column chromatography |
| Yield | Moderate to high (not always specified) |
| Characterization | TLC monitoring, NMR, mass spectrometry, melting point |
This protocol is adapted from patent literature and experimental reports.
Analytical and Structural Confirmation
- NMR Spectroscopy: Confirms the presence of methoxy group, benzimidazole protons, and phenylmethanamine moiety.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 267.33 g/mol.
- X-ray Crystallography: Used in some studies to confirm the molecular structure and substitution pattern, especially for derivatives with additional substituents.
- Chromatographic Purity: Thin-layer chromatography (TLC) and column chromatography are standard for reaction monitoring and purification.
Summary Table of Preparation Routes
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct alkylation | 5-Methoxy-1H-benzimidazole + benzylamine | Ethanol, NaOH, reflux, 2 h | Simple, moderate-high yield | Possible side reactions |
| Reductive amination | 5-Methoxy-1H-benzimidazole + benzylamine + formaldehyde + NaBH4 | Room temp or mild heating | High selectivity | Requires careful reduction |
| Multi-step synthesis via benzimidazole ring formation | o-Phenylenediamine + aldehydes + benzyl halides | Multiple steps, varied solvents | Control over substitution | Time-consuming, multiple steps |
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine group undergoes oxidation under controlled conditions:
-
Reagents : Hydrogen peroxide () or meta-chloroperbenzoic acid ().
-
Products : Formation of nitroxide radicals or imine derivatives.
-
Conditions : Reactions typically proceed at 20–25°C in polar aprotic solvents (e.g., dichloromethane).
Example :
Reduction Reactions
The compound’s imine linkages or aromatic rings can be reduced:
-
Reagents : Sodium borohydride (), palladium-catalyzed hydrogenation.
-
Products : Saturated benzimidazolines or amine intermediates.
-
Conditions : Hydrogenation occurs at 1–3 atm pressure with in ethanol.
Example :
Alkylation and Acylation
The primary amine group participates in nucleophilic substitution:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.
-
Acylation : Forms amides with acetyl chloride or anhydrides.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | 78% | |||
| Acylation | 85% |
Nucleophilic Substitution at Methoxy Group
The methoxy group (-OCH) undergoes demethylation or displacement:
-
Reagents : Boron tribromide (), hydrobromic acid ().
-
Products : Hydroxybenzimidazole derivatives.
-
Conditions : Reactions require anhydrous conditions at 0–5°C.
Example :
Cyclization and Heterocycle Formation
The amine and benzimidazole groups facilitate cyclization:
-
Reagents : Carbonylating agents (e.g., phosgene) or thiophosgene .
-
Products : Quinoxaline or benzimidazole-fused heterocycles .
Example :
Acid-Base Reactions
The benzimidazole nitrogen () and amine group () exhibit pH-dependent reactivity:
-
Protonation : Forms water-soluble salts with HCl or at pH < 4.
-
Deprotonation : Reacts with NaOH to generate nucleophilic amide intermediates.
Cross-Coupling Reactions
The aryl halide derivatives (if synthesized) participate in palladium-catalyzed couplings:
-
Suzuki-Miyaura : With aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig : For C–N bond formation with amines.
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate stabilized by the benzimidazole aromatic system.
-
Demethylation : cleaves the C–O bond through electrophilic attack.
-
Cyclization : Involves imine formation followed by intramolecular nucleophilic attack .
This compound’s versatility in reactions like alkylation, cyclization, and cross-coupling makes it valuable for medicinal chemistry and materials science. Its methoxy and amine groups serve as handles for further functionalization, enabling tailored derivatives with optimized properties .
Scientific Research Applications
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as antibacterial, antifungal, and anticancer properties.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine can be compared with other benzimidazole derivatives such as:
- 1-benzyl-5-methoxy-1H-1,3-benzodiazol-2-amine
- 1-methyl-1H-benzimidazol-5-amine
- Mebendazole These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine is unique due to its specific substituents, which confer distinct properties and potential applications .
Biological Activity
N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article reviews the biological activity of the specified compound, synthesizing research findings and case studies from various sources.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a benzimidazole moiety that is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds containing the benzimidazole nucleus have demonstrated significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Case Study:
A recent study synthesized several benzimidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions on the benzimidazole ring could enhance anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring can significantly influence their efficacy.
Data Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 24 mm |
| Compound B | Escherichia coli | 22 mm |
| This compound | Pseudomonas aeruginosa | 20 mm |
These findings indicate that this compound retains considerable antimicrobial activity, making it a candidate for further investigation in therapeutic applications .
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives have been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.
Research Findings:
In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the production of TNF-alpha and IL-1β in macrophages, suggesting a mechanism by which they exert anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications to the methoxy group or the phenyl substituent can lead to variations in potency and selectivity against different biological targets.
Q & A
Q. What are the standard synthetic routes for N-((5-Methoxy-1H-benzo[<i>d</i>]imidazol-2-yl)methyl)(phenyl)methanamine, and how is its purity validated?
The compound is typically synthesized via a multi-step approach:
Core benzimidazole formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole ring .
Mannich reaction : Introduction of the methoxyphenyl and methylamine groups via reaction with formaldehyde and secondary amines. For example, N-alkylation of (1H-benzo[<i>d</i>]imidazol-2-yl)methanamine with substituted benzaldehydes in the presence of reducing agents like NaBH3CN .
Purification : Recrystallization or column chromatography to isolate the final product.
Purity validation :
- Spectroscopic techniques : <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 4.80 ppm for CH2 bridging groups ), FT-IR (e.g., C=N stretching at ~1600 cm<sup>−1</sup> ), and mass spectrometry (e.g., exact mass 253.73 for related structures ).
- Elemental analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .
Q. How is the antimicrobial activity of this compound evaluated, and what structural features influence efficacy?
Methodology :
- In vitro assays : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
- Structural optimization :
- Methoxy group : Enhances lipophilicity and membrane penetration .
- Benzimidazole core : Critical for binding to microbial enzymes (e.g., lanosterol demethylase in fungi) .
- Phenyl substituents : Electron-withdrawing groups (e.g., nitro) improve activity but may reduce solubility .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound?
Approaches :
- Density Functional Theory (DFT) : Calculate molecular descriptors (e.g., polar surface area, logP) to predict absorption. For example, polar surface area <140 Å<sup>2</sup> correlates with high oral bioavailability .
- Molecular dynamics simulations : Model interactions with biological membranes or plasma proteins .
- ADMET prediction : Tools like SwissADME assess solubility, cytochrome P450 interactions, and blood-brain barrier permeability .
Q. What strategies resolve contradictory bioactivity data across studies?
Case example : Discrepancies in MIC values may arise from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times .
- Solubility issues : Employ co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) .
- Synergistic effects : Test combinations with known antibiotics (e.g., β-lactams) to identify adjuvant potential .
Q. How can the optoelectronic properties of this compound be optimized for material science applications?
Design principles :
- Substituent engineering : Introduce electron-donating groups (e.g., -OCH3) to enhance charge transfer efficiency .
- Nonlinear optical (NLO) tuning : DFT calculations (e.g., B3LYP/6-311G**) predict hyperpolarizability (β) values for second-harmonic generation .
- Crystallography : X-ray diffraction reveals π-stacking interactions that improve conductivity .
Q. What synthetic modifications improve yield and scalability without compromising bioactivity?
Optimization strategies :
- Catalyst selection : Use ZnCl2 or AlCl3 to accelerate Mannich reactions (yield increase from 65% to >85% ).
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization ).
- Protecting groups : Temporarily block reactive sites (e.g., -NH in benzimidazole) to prevent side reactions .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
Methodology :
- Library synthesis : Prepare analogs with variations in the methoxy position, phenyl substituents, and linker length .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with bioactivity .
- Crystallographic data : Resolve ligand-enzyme complexes (e.g., with fungal CYP51) to identify binding motifs .
Q. What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
